molecular formula C11H11ClN4O B2474709 2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 320419-08-7

2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2474709
CAS RN: 320419-08-7
M. Wt: 250.69
InChI Key: PAVALOWRPPILNX-FPLPWBNLSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and pyrazolone rings, as well as the dimethylamino group, would likely result in a polar molecule. The chloro group would also add to the molecule’s polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine and pyrazolone rings might participate in electrophilic substitution reactions, while the dimethylamino group could be involved in nucleophilic substitution reactions. The chloro group might be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As a polar molecule, it would likely be soluble in polar solvents. Its boiling and melting points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Catalyst in Ethylene Oligomerization

  • Catalytic Activity: This compound has been utilized in the synthesis of metal complexes that act as catalysts for the oligomerization of ethylene. Different co-catalysts and solvents influence the catalytic activities and product formation, showcasing its versatility in industrial applications (Nyamato, Ojwach, & Akerman, 2014).

Synthesis of Antioxidant, Antitumor, and Antimicrobial Compounds

  • Biomedical Applications: This chemical is involved in reactions yielding pyrazolopyridine derivatives with significant antioxidant, antitumor, and antimicrobial activities. These properties make it a valuable compound in the development of new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Optical and Thermal Properties in Nonlinear Optical Chromophores

  • Optical Applications: A derivative of this compound, used in synthesizing symmetric chromophores, exhibits large hyperpolarizabilities and high decomposition temperatures. These features make it an attractive candidate for use in nonlinear optical applications (Moylan et al., 1996).

Structural Diversity in Organic Chemistry

  • Synthesis of Structurally Diverse Library: The compound serves as a starting material in various alkylation and ring closure reactions. This versatility aids in generating a wide array of structurally diverse compounds, beneficial in multiple areas of organic chemistry and drug development (Roman, 2013).

Formation of New Ring Systems with Biological Activities

  • Synthesis of Bioactive Compounds: The compound is involved in reactions leading to the formation of new ring systems like spiro-pyrazole-thiopyrano-pyridines and azolo-pyrido-thiopyrano-pyrimidines. These products show promising antifungal and antibacterial activities, indicating potential in pharmaceutical research (Dawood, 2005).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex molecules, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

(4Z)-2-(6-chloropyridin-2-yl)-4-(dimethylaminomethylidene)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-15(2)7-8-6-13-16(11(8)17)10-5-3-4-9(12)14-10/h3-7H,1-2H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVALOWRPPILNX-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C=NN(C1=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C=NN(C1=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

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